molecular formula C24H15N3O4 B12743610 Benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- CAS No. 137522-73-7

Benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)-

Cat. No.: B12743610
CAS No.: 137522-73-7
M. Wt: 409.4 g/mol
InChI Key: VMDSUCKSZVFBCJ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives or a mixture of benzoxazinone and N-substituted anthranilic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety into more reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which retain the biological activity of the parent compound .

Scientific Research Applications

Benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cathepsin G and human leukocyte elastase, which are involved in inflammatory processes. The compound also exhibits dual selective serotonin reuptake inhibition, making it a potential candidate for treating depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzoxazinone derivatives: These compounds also have a benzoxazinone moiety and are known for their antimicrobial properties.

Uniqueness

What sets benzoic acid, 3-(((12-oxo-12H-quino(2,1-b)quinazolin-5-yl)carbonyl)amino)- apart is its unique combination of the quinazolinone and benzoic acid moieties, which confer a broader range of biological activities compared to its analogs .

Properties

CAS No.

137522-73-7

Molecular Formula

C24H15N3O4

Molecular Weight

409.4 g/mol

IUPAC Name

3-[(12-oxoquinolino[2,1-b]quinazoline-5-carbonyl)amino]benzoic acid

InChI

InChI=1S/C24H15N3O4/c28-22(25-15-7-5-6-14(12-15)24(30)31)18-13-21-26-19-10-3-1-9-17(19)23(29)27(21)20-11-4-2-8-16(18)20/h1-13H,(H,25,28)(H,30,31)

InChI Key

VMDSUCKSZVFBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=CC=CC(=C5)C(=O)O

Origin of Product

United States

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